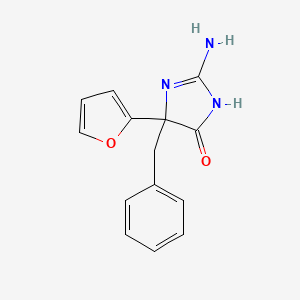

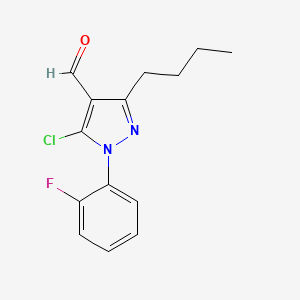

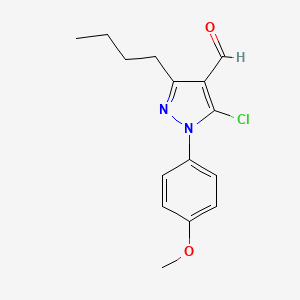

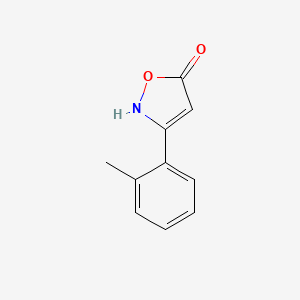

3-(2-Chlorophenyl)-1,2-oxazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process can vary greatly depending on the complexity of the molecule.Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc . These techniques provide information about the connectivity of atoms within the molecule and their spatial arrangement.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, etc . These properties can give insights into how the compound behaves under different conditions.Scientific Research Applications

Anticonvulsant and Antinociceptive Activity

The compound has been studied for its potential as an anticonvulsant and antinociceptive agent. Research indicates that derivatives of this compound may be effective in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures . Additionally, these derivatives have shown promise in the management of neuropathic pain, which is often addressed by anticonvulsant drugs .

Antiviral Activity

Indole derivatives, which share a similar heterocyclic structure with “3-(2-Chlorophenyl)-5-hydroxyisoxazole”, have been reported to exhibit antiviral properties. Compounds with indole scaffolds have shown inhibitory activity against influenza A and other viruses . This suggests that “3-(2-Chlorophenyl)-5-hydroxyisoxazole” could be a candidate for further exploration in antiviral drug development.

Anti-inflammatory Applications

The anti-inflammatory potential of chalcones, which are structurally related to indole derivatives, has been demonstrated in studies involving carrageenan-induced edema in albino rats . By extension, “3-(2-Chlorophenyl)-5-hydroxyisoxazole” may also possess anti-inflammatory capabilities that could be harnessed in pharmaceutical applications.

Antimicrobial Activity

Compounds with an indole nucleus, akin to “3-(2-Chlorophenyl)-5-hydroxyisoxazole”, have shown significant antimicrobial activity against various bacterial strains, including Bacillus subtilis , B. pumilus , and Escherichia coli . This positions the compound as a potential antimicrobial agent.

Anticancer Research

Indole derivatives have been found to possess anticancer activities, which makes them of interest in oncological research . Given the structural similarities, “3-(2-Chlorophenyl)-5-hydroxyisoxazole” could be investigated for its efficacy in cancer treatment protocols.

Neuropharmacological Properties

The interaction with neuronal voltage-sensitive sodium and L-type calcium channels has been observed in related compounds, suggesting a role in neuropharmacology . “3-(2-Chlorophenyl)-5-hydroxyisoxazole” might be explored for its effects on these channels and potential applications in neurological disorders.

Synthetic Polymer Research

Indole-based compounds have been utilized in the synthesis of novel copolyarylenes, indicating that “3-(2-Chlorophenyl)-5-hydroxyisoxazole” could be valuable in the development of new polymeric materials with specific electronic properties .

Plant Growth Regulation

Indole derivatives are known to be precursors to plant hormones like indole-3-acetic acid, which is involved in the regulation of plant growth . “3-(2-Chlorophenyl)-5-hydroxyisoxazole” may have applications in agriculture as a growth regulator or in the synthesis of related compounds.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2-chlorophenyl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-4-2-1-3-6(7)8-5-9(12)13-11-8/h1-5,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCAUUIZDDKMJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)ON2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenyl)-1,2-oxazol-5-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.